2-Bromo-6-chlorophenylboronic acid

Descripción general

Descripción

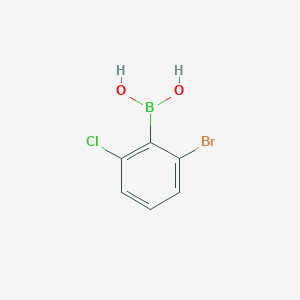

2-Bromo-6-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is widely used in scientific research and industry due to its unique chemical properties. This compound is particularly valuable in the field of organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorophenylboronic acid typically involves the reaction of 2-bromo-6-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, palladium chloride)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)

Solvents: (e.g., toluene, ethanol, water)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura coupling)

Phenols: (from oxidation)

Substituted derivatives: (from nucleophilic substitution)

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Bromo-6-chlorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of biaryl compounds by coupling aryl halides or vinyl halides with boronic acids in the presence of a palladium catalyst. The unique dual halogenation (bromine and chlorine) of this compound enhances its reactivity, allowing for versatile substitution reactions that are crucial in synthesizing complex organic molecules.

Mechanism Overview

The Suzuki-Miyaura reaction typically involves the following steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl halide, forming a palladium complex.

- Transmetalation : The boronic acid undergoes transmetalation with the palladium complex.

- Reductive Elimination : The final step involves the reductive elimination of the biaryl product and regeneration of the palladium catalyst.

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. They have been studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cells. For example, certain derivatives have shown effectiveness against multiple myeloma by inducing cell cycle arrest and apoptosis .

Inhibition Mechanisms

The mechanism of action often involves:

- Proteasome Inhibition : Compounds like bortezomib (a boronic acid derivative) have demonstrated significant potency against cancer cells by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors.

- Selective Targeting : Structural modifications can enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Interaction Studies

Enzyme Modulation

This compound has been investigated for its interactions with various biomolecules, particularly enzymes. Its ability to modulate enzyme activity suggests potential applications in drug design and development. Ongoing studies aim to elucidate detailed interaction profiles that could lead to new therapeutic agents targeting specific pathways involved in diseases such as cancer and inflammation .

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-chlorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 2-Bromophenylboronic acid

- 6-Chlorophenylboronic acid

Comparison: 2-Bromo-6-chlorophenylboronic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation provides additional reactivity and selectivity in chemical reactions compared to phenylboronic acid, which lacks halogen atoms. The presence of both bromine and chlorine allows for more diverse substitution reactions and enhances the compound’s utility in complex organic synthesis .

Actividad Biológica

2-Bromo-6-chlorophenylboronic acid is a boron-containing compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties facilitate its use in a range of reactions, including the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound functions primarily as a boron reagent in cross-coupling reactions. The presence of bromine and chlorine substituents enhances its electrophilic character, making it a suitable candidate for nucleophilic attacks during reactions.

Key Reactions:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles such as aryl halides. The mechanism typically proceeds through:

- Conjugate Addition Reactions : It can also participate in 1,4-conjugate additions, forming arylethanesulfonamides when reacted with ethenesulfonamides .

Biological Applications

The biological activity of this compound extends beyond synthetic applications; it has been explored for potential therapeutic uses:

- Inhibitors : It has been involved in synthesizing various inhibitors, including phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases .

- Anticancer Activity : Studies have indicated that compounds containing boron may exhibit anticancer properties by disrupting cellular processes. For instance, boron compounds have been shown to interfere with tumor cell proliferation and induce apoptosis .

Research Findings and Case Studies

A selection of significant studies highlights the biological implications and synthetic utility of this compound:

Propiedades

IUPAC Name |

(2-bromo-6-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDJNORPGEJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629664 | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-65-3 | |

| Record name | B-(2-Bromo-6-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.